D-erythro-Hex-2-enonic acid, gamma-lactone, also known as sodium erythorbate, is a compound utilized primarily as an antioxidant and preservative in food products. It is a white to off-white crystalline powder with a mild odor and is recognized for its ability to inhibit oxidation processes that can adversely affect the color, flavor, and aroma of food items. The compound is derived from D-glucose through fermentation processes and has applications in various scientific fields due to its biochemical properties.
Sodium erythorbate is produced through microbial fermentation of D-glucose, typically using bacteria such as Pseudomonas fluorescens or Arthrobacter globosa. The fermentation process converts D-glucose into 2-keto-D-gluconic acid, which is subsequently transformed into sodium erythorbate through a series of esterification and purification steps .
D-erythro-Hex-2-enonic acid, gamma-lactone belongs to the class of organic compounds known as lactones. It is classified as a reducing agent due to its ability to donate electrons in biochemical reactions, similar to vitamin C. Its chemical structure allows it to act effectively as an antioxidant in various applications .
The synthesis of sodium erythorbate involves several key steps:
The fermentation conditions are carefully controlled, typically at temperatures between 30-35 °C for approximately 30 hours, achieving high conversion rates of D-glucose into the desired product . The final purification steps involve crystallization and drying processes that yield a product with a minimum purity of 99%.
The molecular formula of D-erythro-Hex-2-enonic acid, gamma-lactone is C₆H₈O₆, with a molecular weight of approximately 176.12 g/mol. The compound features a lactone ring structure that contributes to its biochemical activity.
Sodium erythorbate participates in various chemical reactions typical for reducing agents:
The mechanism by which sodium erythorbate exerts its antioxidant effects involves the capture of free radicals and reactive oxygen species, effectively prolonging the shelf life of perishable goods .
Sodium erythorbate functions primarily as a reducing agent in biochemical systems. Its mechanism involves:
Research indicates that sodium erythorbate's action results in the preservation of color, flavor, and nutritional quality in various food items by preventing oxidative reactions .
Sodium erythorbate has several scientific uses:
This compound's versatility makes it valuable across multiple industries where oxidative stability is crucial for product integrity .
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